REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])#[N:2].[CH3:13]OC(OC)N(C)C>C(Cl)Cl>[CH3:13][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][CH:11]=[CH:12][C:4]=1[CH2:3][C:1]#[N:2]
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Name
|
|
Quantity
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175 g
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Type
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reactant
|
Smiles
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C(#N)CC1=C(C(=O)O)C=CC=C1
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Name
|
|
Quantity
|
1.7 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
242 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
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Type
|
CUSTOM
|
Details
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stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
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Type
|
WASH
|
Details
|
The reaction mixture is washed with 2×1.2 liters of saturated NaHCO3 solution and brine
|
Type
|
EXTRACTION
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Details
|
The aqueous phases are extracted
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phases are dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |